

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde characterization

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Compound of Interest

Compound Name: 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

Cat. No.: B034391

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An In-depth Technical Guide on the Characterization of **4-chloro-6-fluoro-2H-chromene-3-carbaldehyde**.

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Specific experimental data for **4-chloro-6-fluoro-2H-chromene-3-carbaldehyde** is not extensively available in public literature. This guide is therefore based on established principles of organic chemistry and extrapolated data from structurally analogous compounds. The provided protocols and expected data serve as a foundational reference for researchers synthesizing and characterizing this or similar molecules.

Introduction

Substituted chromene scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound **4-chloro-6-fluoro-2H-chromene-3-carbaldehyde** incorporates several key pharmacophores: a chromene nucleus, a reactive aldehyde group, and halogen substituents (chloro and fluoro) that can modulate its physicochemical and biological properties. This document provides a comprehensive guide to its synthesis, characterization, and potential biological significance.

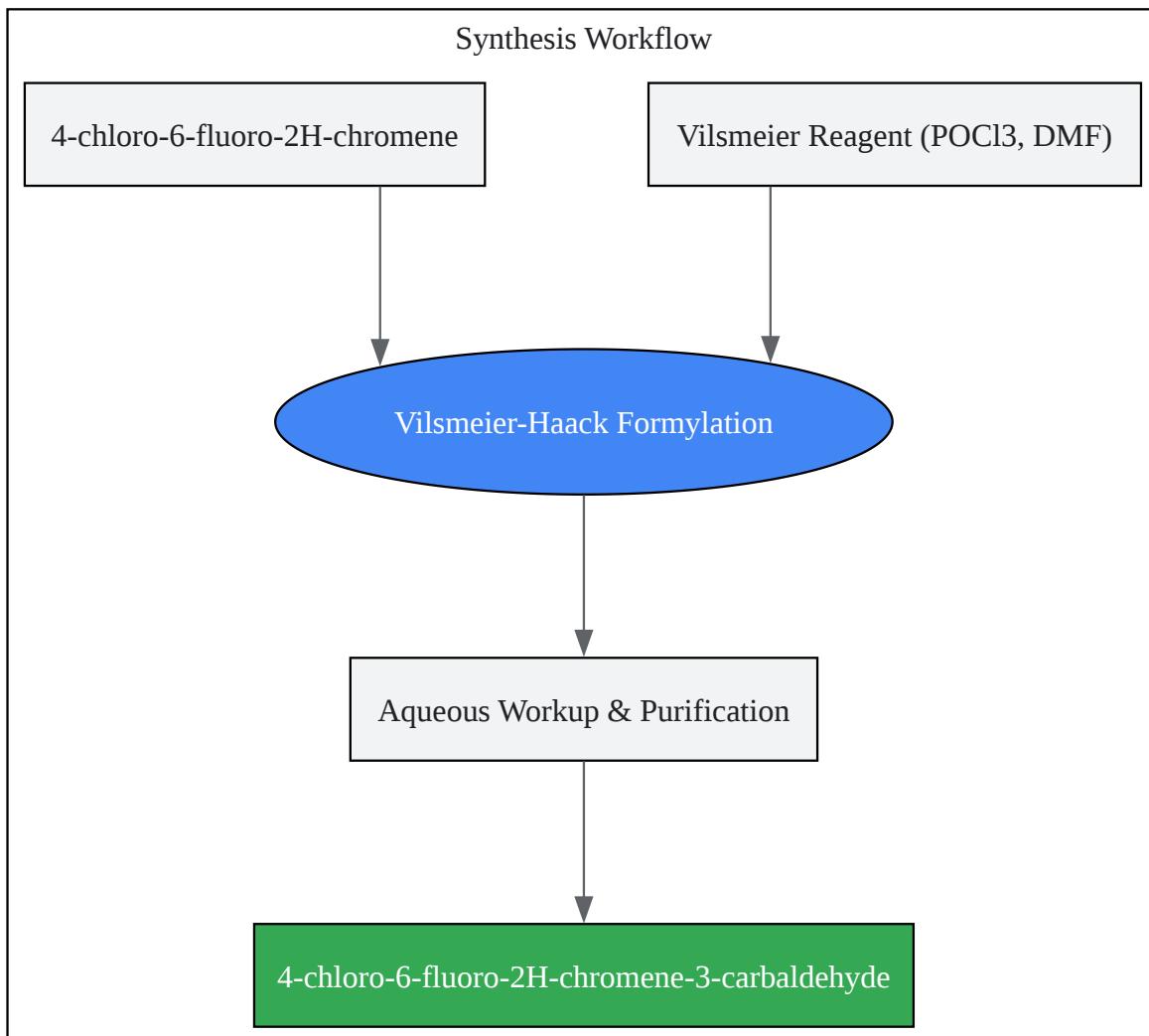
Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for **4-chloro-6-fluoro-2H-chromene-3-carbaldehyde** is presented below. These values are computationally estimated and await experimental verification.

Property	Predicted Value
Molecular Formula	C ₁₀ H ₆ ClFO ₂
Molecular Weight	212.61 g/mol
Exact Mass	212.0044
LogP	2.5 - 3.0
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	2
Appearance	Expected to be a pale yellow to white solid

Synthesis Pathway

The most probable synthetic route to **4-chloro-6-fluoro-2H-chromene-3-carbaldehyde** is via the Vilsmeier-Haack formylation of a 4-chloro-6-fluoro-2H-chromene precursor. This reaction uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce an aldehyde group at the C3 position of the chromene ring.



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Caption: Synthetic workflow for **4-chloro-6-fluoro-2H-chromene-3-carbaldehyde**.

Experimental Protocol: Synthesis

- Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous dimethylformamide (DMF, 3 equivalents) to 0°C.

- Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl_3 , 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
- Addition of Chromene: Dissolve the starting material, 4-chloro-6-fluoro-2H-chromene (1 equivalent), in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent.
- Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto crushed ice containing sodium acetate or a saturated sodium bicarbonate solution.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure **4-chloro-6-fluoro-2H-chromene-3-carbaldehyde**.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Data in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity & Assignment
~9.8 - 10.2	(s, 1H, -CHO)
~7.5 - 7.7	(dd, 1H, Ar-H at C5)
~7.0 - 7.2	(m, 2H, Ar-H at C7, C8)
~5.0 - 5.2	(s, 2H, -OCH ₂)

¹³C NMR (Expected Data in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~188 - 192	Aldehyde Carbon (-CHO)
~155 - 160	C-F (Aromatic)
~148 - 152	Aromatic C-O
~115 - 135	Other Aromatic & Olefinic Carbons
~110 - 115	C3-CHO
~65 - 70	Methylene Carbon (-OCH ₂)

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (cm⁻¹)

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2820, ~2720	C-H stretch (Aldehyde)
~1680 - 1700	C=O stretch (Conjugated Aldehyde)
~1600 - 1620	C=C stretch (Olefinic)
~1450 - 1580	C=C stretch (Aromatic)
~1200 - 1250	C-O-C stretch (Aryl ether)
~1100 - 1150	C-F stretch (Aromatic)
~700 - 800	C-Cl stretch

Mass Spectrometry (MS)

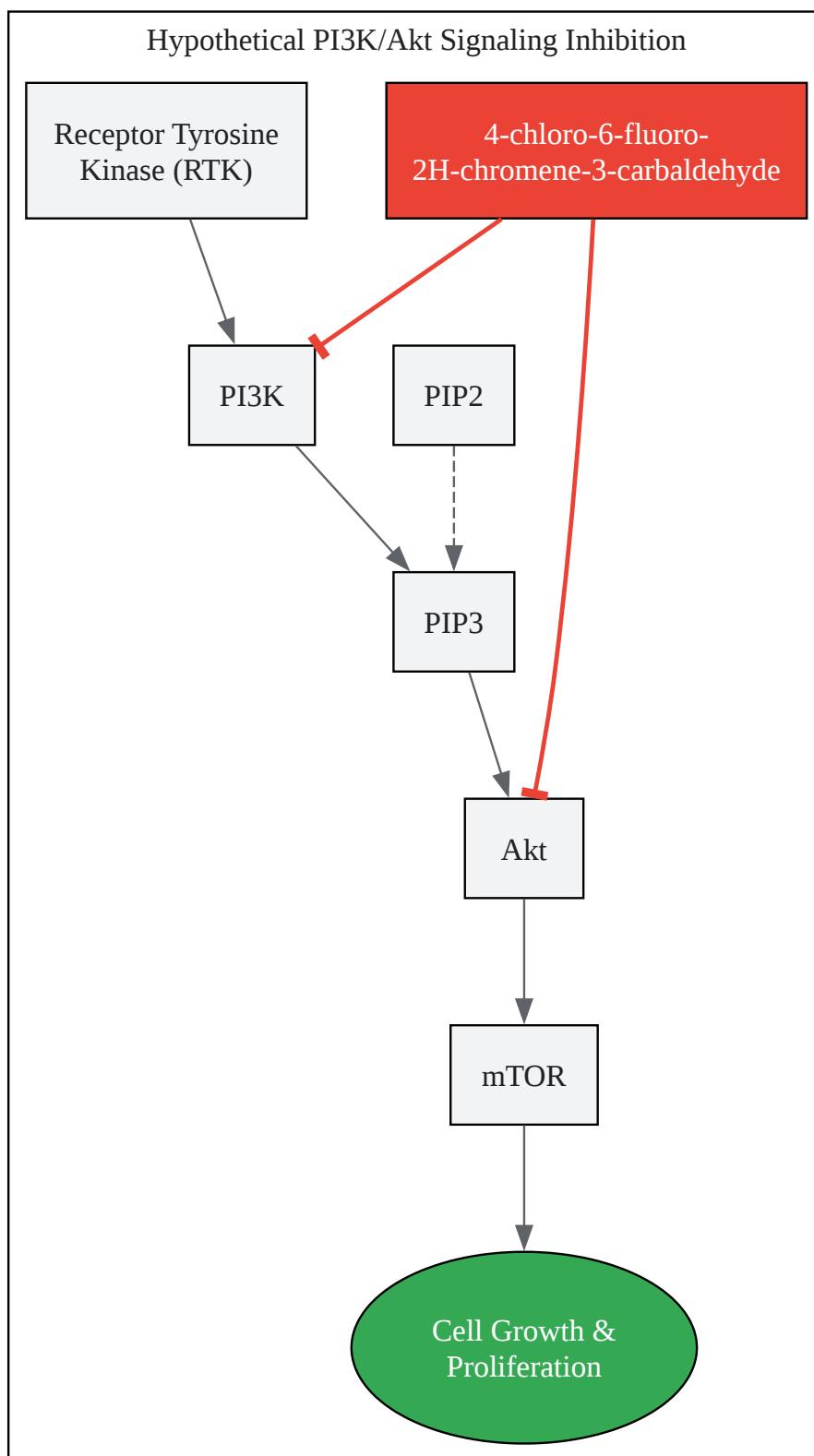
Expected Mass Spectrometry Data (ESI-MS)

m/z Value	Assignment
~213.0123	[M+H] ⁺ (Calculated for C ₁₀ H ₇ ClFO ₂ ⁺)
~235.9942	[M+Na] ⁺ (Calculated for C ₁₀ H ₆ ClFO ₂ Na ⁺)

Note: The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1.

Potential Biological Activity and Signaling Pathways

Many chromene derivatives are known to exhibit potent anticancer activity by interfering with critical cellular signaling pathways. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. It is plausible that **4-chloro-6-fluoro-2H-chromene-3-carbaldehyde** could act as an inhibitor within this pathway.



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Caption: Potential inhibition of the PI3K/Akt signaling pathway.

The aldehyde functional group can potentially form covalent bonds with nucleophilic residues (like cysteine) in the active sites of kinases such as PI3K or Akt, leading to irreversible inhibition. The chloro and fluoro substituents can enhance binding affinity and cell permeability.

Experimental Protocol: Kinase Inhibition Assay

- Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™) for PI3K or Akt.
- Reagent Preparation: Prepare a stock solution of the test compound (**4-chloro-6-fluoro-2H-chromene-3-carbaldehyde**) in DMSO. Serially dilute the compound to obtain a range of concentrations.
- Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP. Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the generated signal (luminescence) using a plate reader.
- Data Analysis: Calculate the percentage of kinase activity relative to the negative control. Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
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